2-Amino-2-phenylethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a solid, crystalline substance that is often used in various scientific and industrial applications. This compound is known for its chiral properties, meaning it has a specific orientation in space, which can be crucial for its function in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reaction of benzaldehyde with ethanolamine. The process includes mixing benzaldehyde and ethanolamine under controlled heating and stirring conditions to produce 2-Amino-1-phenylethanol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Amino-1-phenylethanol: Similar in structure but lacks the hydrochloride group.
Phenylethanolamine: Another related compound with similar functional groups but different properties.
Benzylamine derivatives: Compounds with similar amino and phenyl groups but different substituents
Uniqueness: 2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
62357-38-4 |
---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-amino-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H |
InChI Key |
KSXJJXIDBVLDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.